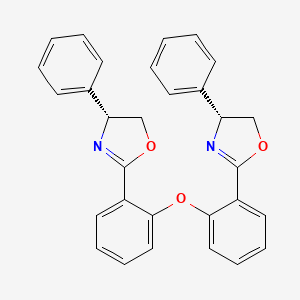

(4R,4'R)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

Description

(4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by an oxybis(phenylene) linker

Properties

IUPAC Name |

(4R)-4-phenyl-2-[2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBKXXKVLURHRH-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.

Linking the Oxazole Rings: The two oxazole rings are then connected via an oxybis(phenylene) linker. This step often involves a nucleophilic aromatic substitution reaction where the phenylene linker is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the oxazole rings, converting them into more saturated heterocycles.

Substitution: The phenyl groups and the oxybis(phenylene) linker can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Saturated heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) serves as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

The compound’s chiral nature makes it useful in studying stereoselective biological processes and interactions with biomolecules.

Medicine

Industry

In materials science, this compound can be used in the design of novel polymers and materials with unique optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The oxazole rings and the chiral centers play crucial roles in binding to these targets, influencing the compound’s biological activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

(4R,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole): A diastereomer with different stereochemistry.

2,2’-(oxybis(2,1-phenylene))bis(4,5-dihydrooxazole): Lacks the phenyl groups, leading to different chemical properties.

(4R,4’R)-2,2’-(ethylenedioxy)bis(4-phenyl-4,5-dihydrooxazole): Features an ethylenedioxy linker instead of an oxybis(phenylene) linker.

Uniqueness

(4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of both oxazole rings and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole), covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(4R,4'R)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its antifungal properties and metabolic stability, as well as its pharmacokinetic evaluations.

- Molecular Formula : C30H24N2O3

- Molecular Weight : 460.5 g/mol

- CAS Number : 861885-42-9

- Purity : ≥95% .

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to the oxazole structure. Notably, compounds derived from 4-phenyl-4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. A related study synthesized a series of oxazole derivatives that demonstrated significant antifungal effects against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.03 - 0.5 |

| Cryptococcus neoformans | 0.25 - 2 |

| Aspergillus fumigatus | 0.25 - 2 |

The most promising compounds from this series showed minimal inhibitory concentration (MIC) values indicating potent antifungal activity .

Metabolic Stability and Pharmacokinetics

The metabolic stability of these compounds is crucial for their therapeutic potential. For instance, compounds A31 and A33 exhibited high metabolic stability in human liver microsomes with half-lives of 80.5 minutes and 69.4 minutes, respectively. Additionally, these compounds showed weak or negligible inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a favorable profile for drug development .

In vivo pharmacokinetic studies conducted in Sprague-Dawley rats indicated that compound A31 possesses suitable pharmacokinetic properties that warrant further investigation for therapeutic applications .

Case Studies

- Antifungal Efficacy : A study involved the synthesis and evaluation of various oxazole derivatives against fungal strains. The results indicated that specific structural modifications could enhance antifungal potency significantly.

- Metabolic Assessment : Another research focused on the metabolic pathways of these compounds in human liver microsomes, confirming their potential as stable therapeutic agents due to low rates of metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.